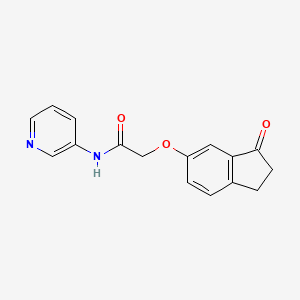

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-15-6-4-11-3-5-13(8-14(11)15)21-10-16(20)18-12-2-1-7-17-9-12/h1-3,5,7-9H,4,6,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYDKBCSHGOZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Aromatic Systems

A. Pyridine Positional Isomers

B. Electron-Withdrawing vs. Electron-Donating Groups

- 3-Cyanophenyl (5RGZ) enhances binding affinity via π-π stacking and dipole interactions .

- Hydroxyphenyl () improves solubility but may reduce membrane permeability .

- Fluoro/amino/methyl on indole (): Modulates pIC50 values (5.4–5.8), suggesting electronic effects on target engagement .

C. Linker Flexibility

- Direct bond (e.g., 5RGZ) allows greater conformational flexibility, which may improve or hinder binding depending on the target .

Q & A

Basic Research Questions

What are the common synthetic routes for 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-3-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Substitution : A halogenated aromatic precursor reacts with a hydroxyl-containing intermediate under alkaline conditions to form an ether linkage. For example, 3-chloro-4-fluoronitrobenzene can undergo substitution with pyridinemethanol derivatives .

- Reduction : Nitro groups are reduced to amines using iron powder in acidic media .

- Condensation : The amine intermediate reacts with activated carboxylic acids (e.g., cyanoacetic acid) using condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide backbone .

Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopy :

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- IR to identify functional groups (e.g., carbonyl at ~1650–1750 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structure and confirms intramolecular interactions (e.g., hydrogen bonding in the pyridine ring) .

Reference Standards : Compare data with PubChem entries for validation .

What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its acetamide and pyridine moieties. Pre-saturate solvents with nitrogen to prevent oxidation .

- Stability :

- pH Sensitivity : Degrades under strongly acidic/basic conditions via hydrolysis of the acetamide bond.

- Light/Temperature : Store in amber vials at –20°C to avoid photodegradation and thermal decomposition .

Advanced Research Questions

How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps to improve reduction efficiency .

- Flow Chemistry : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., dimerization) .

- Purification : Employ gradient elution in preparative HPLC or crystallization in mixed solvents (e.g., ethanol/water) to isolate high-purity product .

Data Analysis : Compare yields via ANOVA to identify statistically significant improvements.

How do structural modifications influence biological activity?

- Substituent Effects :

- Pyridine Ring : Introducing electron-withdrawing groups (e.g., -CN) enhances electrophilicity, potentially increasing target binding .

- Indenone Moiety : Methyl or halogen substitutions at the 5-position alter steric hindrance, affecting receptor affinity .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .

Validation : Cross-check computational predictions with in vitro assays (e.g., IC₅₀ measurements).

How to resolve contradictions in reported bioactivity data?

- Purity Assessment : Confirm compound purity (>95%) via HPLC and elemental analysis. Impurities like unreacted intermediates may skew bioassay results .

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for covariates (e.g., dosage, exposure time) .

What computational strategies predict metabolic pathways and toxicity?

- ADMET Prediction : Tools like SwissADME estimate parameters like LogP (lipophilicity) and CYP450 inhibition, guiding toxicity profiling .

- Metabolite Identification : Simulate phase I/II metabolism using Schrödinger’s BioLuminate to identify potential reactive intermediates (e.g., epoxides) .

Experimental Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes).

How to design experiments for mechanistic studies of its biological activity?

- Target Identification :

- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates.

- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify targets .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK) .

Controls : Include inactive analogs (e.g., methylated pyridine) to confirm specificity.

Methodological Notes

- Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow rate) meticulously .

- Contradictory Results : Replicate studies using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

- Safety : Follow GHS guidelines for handling acute toxicity risks (e.g., PPE for skin/eye protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.